

In-Depth Technical Guide: 6-Aldehydoisoophiopogonone A (CAS Number: 112500-90-0)

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Compound of Interest

Compound Name: 6-Aldehydoisoophiopogonone A

Cat. No.: B058092

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the traditional Chinese medicinal plant *Ophiopogon japonicus*, presents a promising scaffold for further investigation in drug discovery. Homoisoflavonoids as a class have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge surrounding **6-Aldehydoisoophiopogonone A**. Due to a notable scarcity of research focused specifically on this compound, this document also draws upon data from closely related homoisoflavonoids derived from the same plant source to infer potential biological activities and mechanisms of action. A critical need for dedicated studies on **6-Aldehydoisoophiopogonone A** is highlighted to fully elucidate its therapeutic potential.

Introduction

6-Aldehydoisoophiopogonone A is a natural product belonging to the homoisoflavonoid class of secondary metabolites.^[1] It is characterized by a C16 skeleton, biosynthetically derived from the flavonoid pathway. The primary natural source of this compound is the tuberous root of *Ophiopogon japonicus* (L.f.) Ker-Gawl., a plant with a long history of use in traditional medicine for treating a variety of ailments, including cardiovascular and inflammatory

diseases. The unique structural features of homoisoflavonoids have attracted interest for their potential pharmacological properties.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of **6-Aldehydoisoophiopogonone A** are not widely published, its basic characteristics can be summarized as follows:

Property	Value
CAS Number	112500-90-0
Molecular Formula	C ₁₉ H ₁₆ O ₆
Molecular Weight	340.33 g/mol
Class	Homoisoflavonoid
Natural Source	Ophiopogon japonicus

Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)

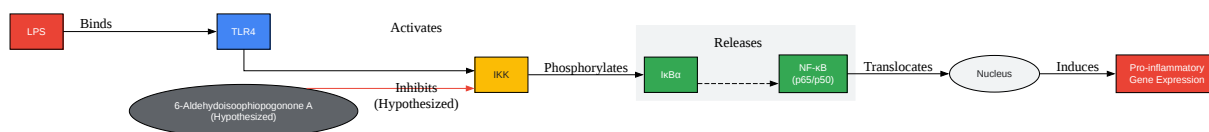
Direct experimental evidence for the biological activity of **6-Aldehydoisoophiopogonone A** is not available in the public domain. However, studies on other homoisoflavonoids isolated from *Ophiopogon japonicus* suggest potential areas of pharmacological interest.

Anti-inflammatory Activity

Several homoisoflavonoids from *Ophiopogon japonicus* have demonstrated significant anti-inflammatory effects. For instance, related compounds have been shown to inhibit the production of pro-inflammatory mediators. The underlying mechanism is often attributed to the modulation of key inflammatory signaling pathways.

A plausible mechanism of action for homoisoflavonoids, and by extension potentially for **6-Aldehydoisoophiopogonone A**, involves the inhibition of the Nuclear Factor-kappa B (NF-κB)

and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.



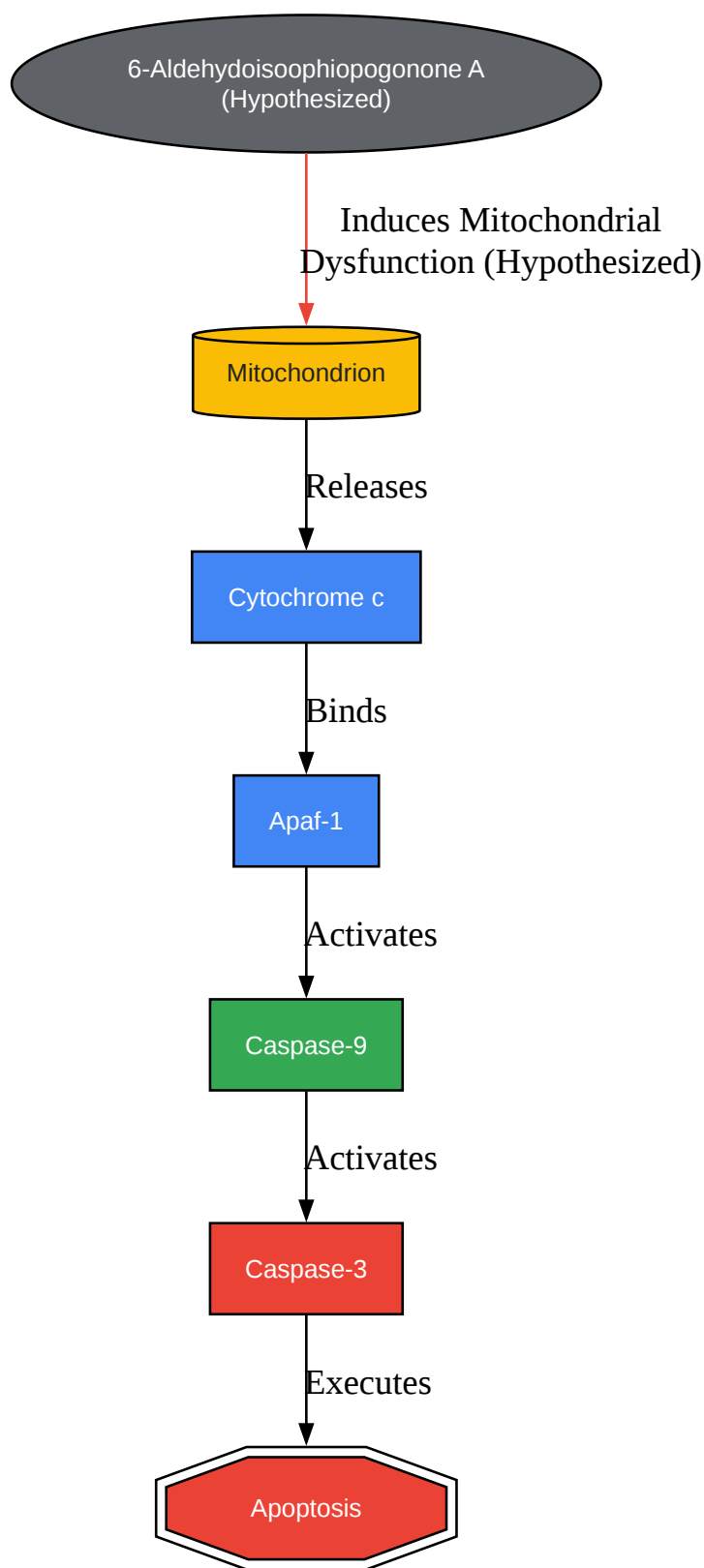
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Hypothesized Inhibition of the NF-κB Signaling Pathway.

Apoptosis Induction in Cancer Cells

Some natural compounds with structures similar to **6-Aldehydoisophiopogonone A** have been reported to induce apoptosis in various cancer cell lines. The induction of programmed cell death is a key mechanism for anti-cancer agents.

The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. It is plausible that **6-Aldehydoisophiopogonone A** could modulate key proteins in these pathways, such as the Bcl-2 family of proteins or initiator caspases.



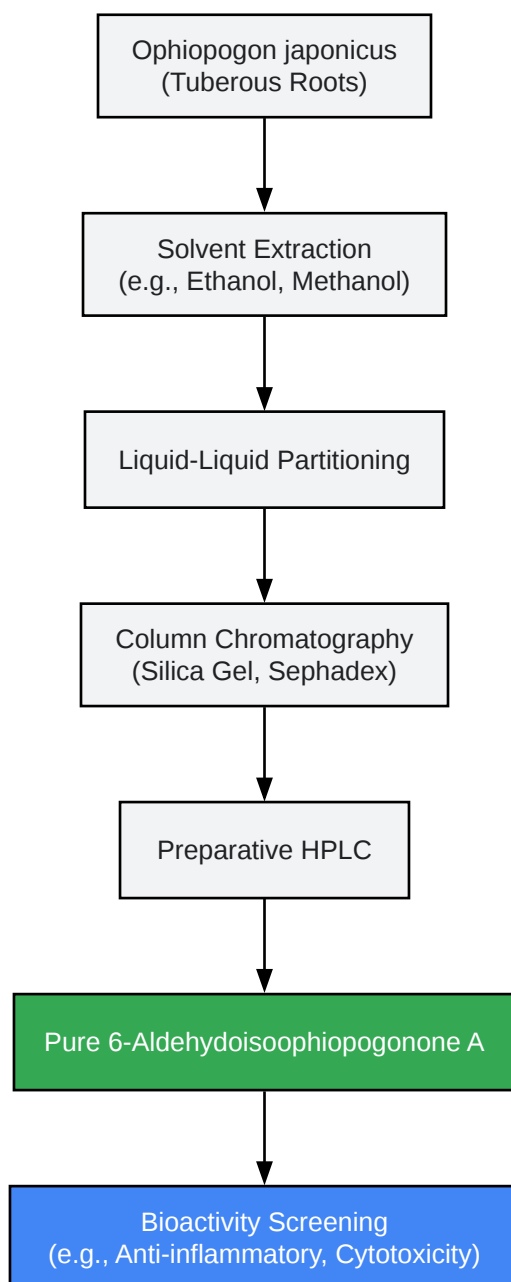
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Hypothesized Intrinsic Apoptosis Pathway Induction.

Experimental Protocols (General Methodologies for Homoisoflavonoids)

While specific protocols for **6-Aldehydoisooophiopogonone A** are unavailable, the following represent general methodologies employed in the study of related homoisoflavonoids. These can serve as a template for future research on the target compound.

General Workflow for Isolation and Bioactivity Screening



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General Experimental Workflow for Homoisoflavonoid Research.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

- Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: Cells are pre-treated with various concentrations of **6-Aldehydoisophiopogonone A** for 1-2 hours.
- Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
- Incubation: The plates are incubated for 24 hours.
- Nitric Oxide Measurement: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent.
- Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. IC₅₀ values are determined by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cells (e.g., human breast cancer cell line MCF-7) are seeded in 96-well plates.
- Compound Treatment: Cells are treated with a range of concentrations of **6-Aldehydoisophiopogonone A** and incubated for 24-72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated.

Quantitative Data Summary (Data for Related Homoisoflavonoids)

The following table summarizes publicly available quantitative data for other homoisoflavonoids isolated from *Ophiopogon japonicus*. This data is provided for comparative purposes and to highlight the potential activity range for compounds of this class. No specific quantitative data for **6-Aldehydoisoophiopogonone A** has been found in the reviewed literature.

Compound Name	Assay	Cell Line/Model	IC ₅₀ / Activity
Methylophiopogonane A	Tyrosinase Inhibition	-	10.87 ± 0.25 x 10 ⁻⁵ mol/L
Methylophiopogonane B	Tyrosinase Inhibition	-	18.76 ± 0.14 x 10 ⁻⁵ mol/L
Ophiopogonanone E	Nitric Oxide Production	RAW 264.7	-

Conclusion and Future Directions

6-Aldehydoisoophiopogonone A remains a largely uncharacterized natural product with potential for further pharmacological investigation. Based on the activities of structurally similar homoisoflavonoids from *Ophiopogon japonicus*, it is reasonable to hypothesize that this compound may possess anti-inflammatory and/or anti-cancer properties.

To unlock the therapeutic potential of **6-Aldehydoisoophiopogonone A**, future research should focus on:

- **Isolation and/or Synthesis:** Development of efficient methods for obtaining sufficient quantities of the pure compound for comprehensive biological evaluation.

- In Vitro Screening: Systematic screening of **6-Aldehydoisoophiopogonone A** against a panel of cancer cell lines and in various anti-inflammatory and antioxidant assays to determine its IC₅₀ values.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by **6-Aldehydoisoophiopogonone A**, including its effects on NF-κB, MAPK, and apoptosis-related proteins.
- In Vivo Studies: Evaluation of the efficacy and safety of **6-Aldehydoisoophiopogonone A** in relevant animal models of inflammation and cancer.

The generation of such data will be crucial for determining the viability of **6-Aldehydoisoophiopogonone A** as a lead compound for the development of novel therapeutics.

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References

- 1. medchemexpress.com [medchemexpress.com]
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